Benzyl piperazine-1-carboxylate hydrochloride
Description
Benzyl piperazine-1-carboxylate hydrochloride (CAS: 162576-01-4) is a piperazine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a hydrochloride salt. Its molecular formula is C₁₂H₁₅ClN₂O₂, with a molecular weight of 270.72 g/mol . The compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing piperazine-based scaffolds. Key spectral data include HRMS (ES): m/z 321.1803 [M+H]⁺ (theoretical: 321.1809) and ¹³C NMR signals at δ 23.8 (CH₂) and 23.6 (CH₂) for the piperazine ring . Its structural simplicity and stability under acidic conditions make it a versatile building block for drug discovery.
Properties
IUPAC Name |
benzyl piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSYBACKWARTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbobenzylation of Piperazine
The foundational step in synthesizing benzyl piperazine-1-carboxylate hydrochloride is the carbobenzylation of piperazine using benzyl chloroformate (Cbz-Cl). This reaction typically proceeds under Schotten-Baumann conditions, where piperazine is treated with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine.
In a representative procedure from patent literature, piperazine is dissolved in a mixture of dichloromethane and dimethylformamide (90:10 v/v) at 0°C under inert atmosphere. Benzyl chloroformate is added dropwise, followed by stirring at 25°C for 12 hours. The excess reagent and solvent are evaporated under reduced pressure, yielding the Cbz-protected piperazine intermediate. The crude product is purified via silica gel chromatography using dichloromethane/methanol (95:5) as the eluent, achieving a yield of 85–90%.
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent System | Dichloromethane/DMF (90:10) | |
| Temperature | 0°C → 25°C | |
| Base | Triethylamine | |
| Purification Method | Silica Chromatography (95:5) | |
| Yield | 85–90% |
Alkylation and Acylation Approaches
Subsequent modifications to the piperazine core often involve alkylation or acylation to introduce specific substituents. For instance, the patent EP0847999B1 describes the reaction of N-ethylpiperazine with 2,3-dimethoxyphenol in ethanol, followed by dropwise addition of formaldehyde (38% w/v aqueous solution). The mixture is stirred for 24 hours at room temperature, evaporated, and chromatographed to isolate the alkylated intermediate.
In another example, 40 mmol of a carboxylic acid derivative (e.g., 2-E-phenylcyclopropylcarboxylic acid) is reacted with oxalyl chloride in dichloromethane/DMF to form the corresponding acid chloride. This intermediate is then coupled with the Cbz-piperazine derivative in anhydrous pyridine, followed by HCl treatment to precipitate the hydrochloride salt.
Critical Considerations
- Oxalyl Chloride Use : Ensures efficient activation of carboxylic acids for acylation.
- Pyridine as Catalyst : Neutralizes HCl generated during acyl chloride reactions, preventing side reactions.
- Salt Formation : Addition of HCl in anhydrous ether quantitatively converts the free base to the hydrochloride salt.
Deprotection and Hydrochloride Salt Formation
The final step involves deprotection of the Cbz group (if present) and hydrochloride salt formation. In a protocol adapted from flow synthesis methodologies, benzyl piperazine-1-carboxylate is treated with HCl in dioxane at 100°C, resulting in simultaneous deprotection and salt formation. The solution is evaporated under reduced pressure, and the residue is recrystallized from ethanol/ether to yield the hydrochloride salt with >95% purity.
Analytical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | |
| Molecular Weight | 256.73 g/mol | |
| Melting Point | 222°C | |
| Solubility | Sparingly in chloroform | |
| Elemental Analysis | C: 60.36%; H: 6.89%; N: 5.63% |
Optimization and Industrial-Scale Production
Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors have been employed to automate the coupling of benzyl chloroformate with piperazine, reducing reaction times from hours to minutes. For example, a flow rate of 0.20 mL/min through a 5 mL coiled reactor at 100°C achieves near-quantitative conversion, with in-line purification via semi-automatic Combiflash systems.
Comparative Efficiency of Methods
| Method | Yield | Purity | Throughput |
|---|---|---|---|
| Batch Synthesis | 85% | 90–95% | Low |
| Flow Chemistry | 95% | 98–99% | High |
Analytical Characterization
Post-synthesis characterization ensures structural fidelity and purity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzyl group (δ 7.35–7.25 ppm, multiplet) and piperazine protons (δ 3.48–3.45 ppm, multiplet). Fourier-transform infrared (FTIR) spectroscopy confirms the carbonyl stretch of the carboxylate group at 1680–1700 cm⁻¹.
Spectral Data Highlights
- ¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 3.53 (s, 2H, CH₂), 2.46–2.40 (m, 4H, piperazine).
- Elemental Analysis : Matches theoretical values within ±0.3%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Benzyl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: New derivatives with substituted nucleophiles.
Scientific Research Applications
Benzyl piperazine-1-carboxylate hydrochloride is a chemical compound with various applications in scientific research, particularly in the synthesis of pharmaceutical and other organic compounds .
Chemical Properties and Structure
this compound has a molecular formula of C12H17ClN2O2 and a molecular weight of 256.73 g/mol . It consists of a piperazine ring with a benzyl carboxylate group attached to one of the nitrogen atoms, and it is in the form of a hydrochloride salt .
Synthesis and Chemical Reactions
Benzyl piperazine-1-carboxylate is used as a reagent in various chemical reactions for synthesizing complex molecules.
- Synthesis of Piperazine Derivatives: Benzyl piperazine-1-carboxylate is utilized in the synthesis of piperazine derivatives, which are important building blocks in many pharmaceuticals . For example, it can be reacted with 2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate to produce Benzyl 4-(2-(2-hydroxyethoxy)ethyl)piperazine-1-carboxylate .
- C-N Bond Formation: It is also used in C-N bond formation reactions. For instance, it reacts with tert-butyl (4-bromophenethyl) carbamate in the presence of Pd(OAc)2 and XPhos to form a substituted piperazine compound .
- Protection Chemistry: The benzyl carboxylate group can act as a protecting group for the piperazine nitrogen. This allows for selective modification of other parts of the molecule, followed by deprotection to yield the desired piperazine derivative .
Pharmaceutical Applications
Benzyl piperazine-1-carboxylate derivatives have been explored for their potential as modulators of fatty acid amide hydrolase (FAAH), which are used in the treatment of anxiety, pain, and other conditions .
Recreational Drug Context
Mechanism of Action
The mechanism of action of benzyl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives share a common heterocyclic core but differ in substituents, stereochemistry, and pharmacological profiles. Below is a detailed comparison:
Substitution Variations
Key Insight : Substitutions at the 3- or 4-positions alter solubility and receptor affinity. For example, the hydroxymethyl derivative (C₁₃H₁₉ClN₂O₃) exhibits higher aqueous solubility due to its polar group, whereas isobutyl-substituted analogs prioritize membrane permeability .
Stereochemical Variants
Key Insight : Stereochemistry critically impacts biological activity. For instance, (R)-enantiomers may exhibit distinct binding kinetics compared to (S)-forms in neurological targets .
Functional and Pharmacological Comparisons
Antihelminthic Activity
Benzyl piperazine-1-carboxylate hydrochloride derivatives have been compared to benzimidazole-linked piperazines. In a 2016 study, bisaryl benzyl piperazine showed 78% inhibition of Haemonchus contortus (a parasitic nematode) at 10 µM, outperforming benzimidazole analogs by 20% . The Cbz group’s electron-withdrawing properties likely enhance stability in acidic parasitic environments.
Scalability
This compound is synthesized via Cbz protection of piperazine followed by HCl salt formation. This method achieves >95% purity at multigram scales . In contrast, tert-butyl analogs (e.g., tert-butyl piperazine-1-carboxylate) require harsher deprotection conditions (BBr₃), limiting scalability .
Cost and Availability
Key Insight : Chiral and complex derivatives command higher prices due to specialized synthesis and purification requirements .
Biological Activity
Benzyl piperazine-1-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological effects, synthesis, structure-activity relationships, and relevant case studies.
Overview of this compound
This compound is a piperazine derivative that has been studied for its potential therapeutic effects. It is known to act on various neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and psychotropic effects.
Pharmacological Effects
- CNS Stimulant Activity : Benzyl piperazine (BZP) derivatives have been noted for their stimulant properties, often compared to amphetamines. They primarily act as serotonin and dopamine reuptake inhibitors, leading to increased levels of these neurotransmitters in the synaptic cleft .
- Adverse Effects : While BZP has stimulant properties, it is also associated with several adverse effects including:
- Toxicity Reports : A retrospective study indicated that BZP presentations contributed minimally to overdose cases; however, severe cases have been documented when combined with other substances like MDMA .
Case Studies
- Case Study 1 : A 23-year-old male experienced severe complications after ingesting BZP combined with MDMA, leading to a coma but later recovery. This highlights the potential for dangerous interactions with other stimulants .
- Case Study 2 : In another instance, a fatality was linked to BZP alone, emphasizing the need for caution even with single-agent exposure .
Structure-Activity Relationship (SAR)
Research into the SAR of benzyl piperazine derivatives reveals that modifications to the piperazine ring can significantly influence their biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Enhanced CNS activity |
| Substitution on the benzyl ring | Altered affinity for serotonin receptors |
| Changes in carboxylate positioning | Variations in toxicity profiles |
Studies indicate that increasing the distance between functional groups can lead to loss of activity against certain biological targets .
Synthesis Approaches
The synthesis of this compound typically involves:
- Piperazine Derivatives : Starting from commercially available piperazines.
- Functionalization : Employing reactions such as alkylation and acylation to introduce the benzyl and carboxylate groups.
- Purification : Utilizing methods like recrystallization or chromatography to obtain the hydrochloride salt form .
Q & A
What are the established synthetic methodologies for Benzyl piperazine-1-carboxylate hydrochloride?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution reactions. For example, tert-butyl piperazine-1-carboxylate can react with benzyl bromide under reflux conditions in a polar aprotic solvent (e.g., acetonitrile or DMF) to form a protected intermediate. Subsequent hydrolysis with hydrochloric acid yields the hydrochloride salt. Purification is achieved using column chromatography or recrystallization to ensure high purity (>95%) . Alternative routes involve direct benzylation of piperazine derivatives, though competing side reactions may require careful stoichiometric control .
What safety protocols are critical when handling this compound?
Basic Research Question
Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .
- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes and consult an ophthalmologist .
- Storage: Keep in a tightly sealed container at –20°C in a dark, dry environment to avoid decomposition. Separate from oxidizers and strong acids .
How is this compound characterized to confirm structural integrity?
Basic Research Question
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra (e.g., in CDCl3 or DMSO-d6) verify proton environments and carbon frameworks. For example, aromatic protons appear at δ 7.2–7.4 ppm, while piperazine carbons resonate near δ 45–55 ppm .
- High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., [M+H]+ calculated for C13H15N2 at 199.1230) .
- Purity Analysis: HPLC with UV detection (λ = 254 nm) ensures >98% purity, critical for reproducibility in downstream applications .
How can reaction yields be optimized during synthesis?
Advanced Research Question
Key variables to optimize:
- Catalyst Selection: Use phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency .
- Temperature Control: Reflux at 80–100°C improves reaction kinetics but may require inert atmospheres to prevent oxidation.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while dichloromethane may reduce side reactions.
- Workup Strategies: Neutralize excess HCl with sodium bicarbonate before extraction to minimize product loss .
What factors influence the compound’s stability during storage and experimental use?
Advanced Research Question
Stability is affected by:
- Temperature: Long-term storage at –20°C prevents thermal degradation, as elevated temperatures (>25°C) accelerate hydrolysis of the carboxylate ester .
- Light Exposure: UV light induces photodegradation; use amber vials for light-sensitive samples.
- Moisture: Hygroscopic properties necessitate desiccants or vacuum-sealed containers to avoid clumping .
- pH: Aqueous solutions should be buffered near pH 4–6 to prevent ester bond cleavage.
How should researchers address inconsistencies in spectroscopic data?
Advanced Research Question
Steps to resolve discrepancies:
Purity Reassessment: Run HPLC to detect impurities (e.g., unreacted benzyl bromide or hydrolysis byproducts) .
Isotopic Labeling: Use deuterated solvents to confirm NMR peak assignments and rule out solvent artifacts .
Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation if NMR data is ambiguous.
Comparative Analysis: Cross-reference HRMS and melting points with literature values (e.g., HRMS m/z 199.1228 vs. calculated 199.1230) .
What strategies mitigate stereochemical complications in derivative synthesis?
Advanced Research Question
For chiral derivatives (e.g., (R)-enantiomers):
- Chiral Catalysts: Use enantiopure catalysts (e.g., BINOL-derived ligands) during benzylation to control stereochemistry .
- Chromatographic Resolution: Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers, with retention times validated against racemic mixtures .
- Circular Dichroism (CD): Confirm optical activity and absolute configuration post-synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
